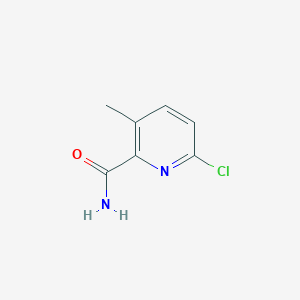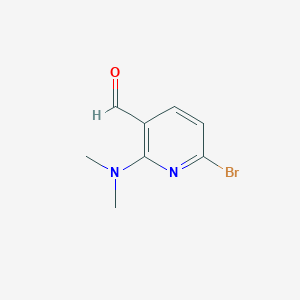![molecular formula C7H6BrN3 B6306277 6-Bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridine CAS No. 1427413-92-0](/img/structure/B6306277.png)
6-Bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that features a triazole ring fused to a pyridine ring. This compound is of interest due to its potential applications in medicinal chemistry and material sciences. The presence of bromine and methyl groups on the triazole and pyridine rings, respectively, imparts unique chemical properties that can be exploited in various chemical reactions and applications.
作用机制
Result of Action
Some studies suggest that related compounds may have antifungal activities , indicating potential biological activity for this compound.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 6-Bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridine . These factors can include pH, temperature, presence of other molecules, and cellular environment.
准备方法
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 6-Bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridine involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields. The reaction typically involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the scalability of the microwave-mediated synthesis method suggests potential for industrial application. The method’s efficiency and eco-friendliness make it a promising candidate for large-scale production.
化学反应分析
Types of Reactions
6-Bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the triazole ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted triazolo[4,3-a]pyridines can be formed.
Oxidation Products: Oxidation can lead to the formation of N-oxides.
Reduction Products: Reduction can yield partially or fully reduced triazole derivatives.
科学研究应用
6-Bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its activity as an inverse agonist of RORγt and inhibitors of JAK1 and JAK2.
Material Sciences: The compound’s unique structure makes it suitable for use in the development of new materials with specific electronic or photochemical properties.
Biological Studies: It is used in studies related to enzyme inhibition and molecular interactions due to its ability to form stable complexes with various biomolecules.
相似化合物的比较
Similar Compounds
6-Bromo-[1,2,4]triazolo[4,3-a]pyridine: Lacks the methyl group, which can affect its reactivity and binding properties.
6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine: Contains an imidazole ring instead of a triazole ring, leading to different chemical properties and applications.
5-Bromo-1H-pyrazolo[4,3-b]pyridine: Features a pyrazole ring, which alters its electronic properties and reactivity
Uniqueness
6-Bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridine is unique due to the presence of both bromine and methyl groups, which provide distinct steric and electronic effects. These modifications can enhance its binding affinity to specific targets and improve its chemical stability, making it a valuable compound in various research fields.
属性
IUPAC Name |
6-bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-5-6(8)2-3-7-10-9-4-11(5)7/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXVNXGBBBLDGKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=NN=CN12)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
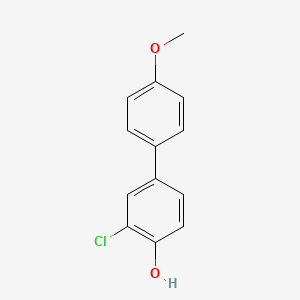
![Methyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B6306201.png)
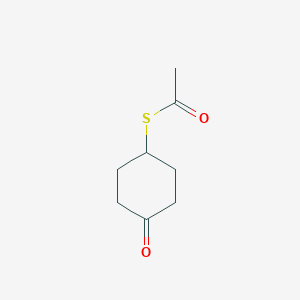
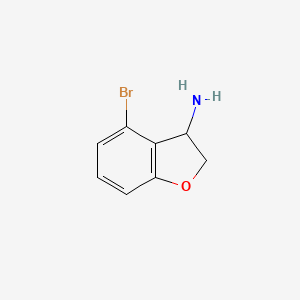
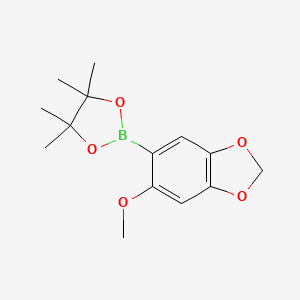
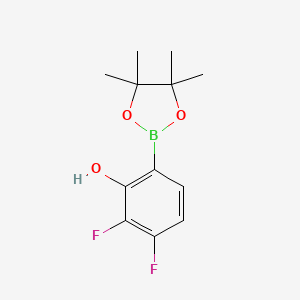
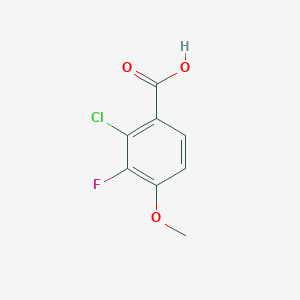
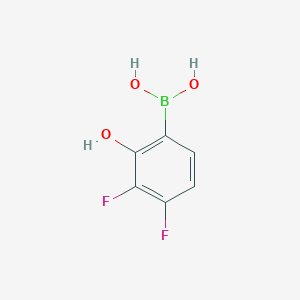
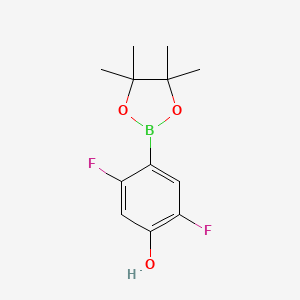
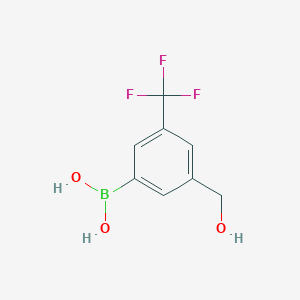
![(1R,5S)-8-(Butan-2-yl)-8-azabicyclo[3.2.1]octan-3-one; 95%](/img/structure/B6306271.png)
![2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-6-ylmethanol](/img/structure/B6306274.png)
